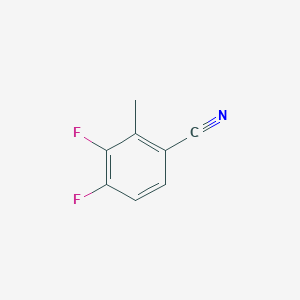

3,4-Difluoro-2-methylbenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGHUTIUVKVZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647512 | |

| Record name | 3,4-Difluoro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847502-83-4 | |

| Record name | 3,4-Difluoro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 847502-83-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Difluoro-2-methylbenzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-methylbenzonitrile, with the CAS Number 847502-83-4 , is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a methyl group on the benzonitrile scaffold, imparts distinct electronic and steric properties. These characteristics make it a valuable and versatile building block for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[2] The presence of fluorine atoms is known to enhance crucial properties of drug candidates, such as metabolic stability, binding affinity, and bioavailability.[3] This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, spectroscopic characterization, and applications, with a focus on its role in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. The table below summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 847502-83-4 | [1] |

| Molecular Formula | C₈H₅F₂N | [4] |

| Molecular Weight | 153.13 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [1] |

| Boiling Point | 213.5 °C | [4] |

| Density | 1.21 g/cm³ | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common and industrially relevant method involves a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction.

Synthetic Pathway: Halogen Exchange from 3,4-Dichlorobenzonitrile

A prevalent method for the synthesis of this compound is the halogen exchange reaction starting from 3,4-Dichlorobenzonitrile. This process typically utilizes a fluoride salt, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent. A phase-transfer catalyst is often employed to enhance the reactivity of the fluoride salt.[6]

Sources

- 1. 3, 4 Difluorobenzonitrile – Chemical for Industrial and Research Use [yychemical.com]

- 2. nbinno.com [nbinno.com]

- 3. agcchem.com [agcchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]

Introduction: Identifying a Key Fluorinated Building Block

An In-Depth Technical Guide to 3,4-Difluoro-2-methylbenzonitrile: Properties, Synthesis, and Applications in Advanced Chemical R&D

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. This compound, a highly functionalized aromatic compound with the molecular formula C₈H₅F₂N, represents a premier example of a high-value chemical intermediate.[1][2] Its molecular weight is approximately 153.13 g/mol .[3] This guide provides an in-depth technical overview of its properties, a validated representative synthesis protocol, and its strategic applications for researchers, scientists, and professionals in drug development. The unique electronic properties conferred by its vicinal fluorine atoms, combined with the synthetic versatility of the nitrile moiety, make it an indispensable tool for creating novel molecular architectures.[1]

Part 1: Physicochemical and Spectroscopic Profile

The utility of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. This compound is typically supplied as a high-purity, crystalline solid, ensuring reproducibility in downstream applications.[1]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₂N | [2] |

| Molecular Weight | 153.13 g/mol | [3] |

| Appearance | White to cream/yellow crystalline powder | [1] |

| Purity (Typical) | ≥99.0% | [1] |

| Boiling Point | 213.5 °C | [1] |

| Density | 1.21 g/cm³ | [1] |

| Flash Point | 82.9 °C | [1] |

| Refractive Index | 1.486 | [1] |

Spectroscopic Data: A Note on Quality Assurance

While general spectroscopic data exists for many benzonitrile analogs, precise ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry data for this compound should always be referenced from the batch-specific Certificate of Analysis (COA) provided by the supplier. This is a mandatory step in a regulated research environment to ensure the identity and purity of the starting material, forming the basis of a self-validating experimental workflow. Commercial suppliers guarantee traceability with batch-specific data.[2]

Part 2: Synthesis and Mechanistic Insights

The synthesis of polysubstituted aromatic rings is a foundational challenge in organic chemistry. For this compound, a common and industrially scalable approach involves the nucleophilic aromatic substitution (SₙAr) of chlorine atoms with fluoride, a process known as the Halex reaction.

Representative Synthesis Protocol: Halogen Exchange (Halex) Reaction

This protocol describes a representative synthesis adapted from established methods for producing fluorinated benzonitriles from their chlorinated precursors. The starting material, 3,4-dichloro-2-methylbenzonitrile, is treated with a fluoride source in a polar, aprotic solvent.

Causality Behind Experimental Choices:

-

Solvent: A high-boiling, polar aprotic solvent such as N-methylpyrrolidone (NMP) or sulfolane is chosen to effectively solubilize the inorganic fluoride salt and to allow the reaction to be heated to the high temperatures required to overcome the activation energy of the SₙAr reaction.

-

Fluoride Source: Spray-dried potassium fluoride (KF) is the reagent of choice due to its reactivity and cost-effectiveness. It must be anhydrous, as water will poison the reaction by solvating the fluoride ions, drastically reducing their nucleophilicity.

-

Catalyst: A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) is crucial. It functions by exchanging its counter-ion for a fluoride anion, creating a more soluble and "naked" fluoride ion pair in the organic phase, which significantly accelerates the rate of substitution.

Step-by-Step Methodology:

-

Reactor Preparation: A multi-neck, round-bottom flask is fitted with a mechanical stirrer, a condenser with a nitrogen inlet, and a thermocouple for precise temperature monitoring. The entire apparatus is flame-dried under vacuum and cooled under a nitrogen atmosphere to ensure anhydrous conditions.

-

Charging Reagents: The reactor is charged with anhydrous potassium fluoride (2.5 equivalents), the phase-transfer catalyst (0.1 equivalents), and the polar aprotic solvent (e.g., sulfolane).

-

Azeotropic Dehydration: A small amount of a solvent like toluene is added. The mixture is heated to reflux, and the toluene-water azeotrope is distilled off to remove any trace amounts of water from the KF and solvent.

-

Substrate Addition: After cooling slightly, 3,4-dichloro-2-methylbenzonitrile (1.0 equivalent) is added to the reactor.

-

Reaction: The reaction mixture is heated to 180-220 °C and maintained for 12-24 hours. Reaction progress is monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) by analyzing aliquots for the disappearance of the starting material.

-

Work-up and Isolation: Upon completion, the mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound product.

-

Purification: The distilled product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve ≥99.0% purity.

Synthesis Workflow Diagram:

Part 3: Chemical Reactivity and Strategic Applications

The value of this compound lies in its dual reactivity: the versatile nitrile group and the electronically modified aromatic ring.

Application Focus: Pharmaceutical Intermediate

In drug discovery, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. This intermediate is a valuable precursor for new drug molecules for several reasons:

-

Metabolic Blocking: The fluorine atoms can block sites of oxidative metabolism on the aromatic ring, prolonging the half-life of a drug candidate.

-

Modulating pKa: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for optimizing target binding or cell permeability.

-

Conformational Control: The ortho-methyl group provides steric hindrance that can lock the molecule into a specific, biologically active conformation.

The nitrile group itself is a key synthetic handle. It is a bioisostere for carbonyl groups and can participate in critical hydrogen bonding interactions with protein targets. Furthermore, it can be chemically transformed into other essential pharmacophores.

Key Transformations of the Nitrile Group:

Part 4: Quality Control and Safe Handling

Rigorous quality control and adherence to safety protocols are non-negotiable in a professional research setting.

Analytical Validation

Commercial batches of this compound are typically validated using a suite of analytical techniques to ensure they meet the required specifications.

| Parameter | Method | Typical Specification |

| Identity | ¹H-NMR, ¹³C-NMR, MS | Conforms to structure |

| Purity Assay | HPLC or GC | ≥99.0% |

| Moisture Content | Karl Fischer Titration | ≤0.1% |

| Inorganic Residue | Residue on Ignition | ≤0.1% |

Safety and Handling Protocol

Based on data from structurally similar fluorinated benzonitriles, this compound should be handled as a hazardous substance.[3][4][5]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat. Ensure there is no exposed skin.

-

Respiratory Protection: Use only in a well-ventilated area or a certified fume hood. If dust is generated, use an approved particulate respirator (e.g., N95).[5]

-

-

Handling and Storage:

-

Always handle this compound within a chemical fume hood.

-

Avoid generating dust. Use appropriate weighing techniques (e.g., weighing boats).

-

Keep the container tightly closed when not in use.

-

Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Conclusion

This compound is more than a simple chemical; it is a precisely engineered building block designed to meet the demands of modern chemical R&D. Its unique combination of fluorine atoms and a versatile nitrile group on a sterically defined aromatic core provides chemists with a powerful tool for developing next-generation pharmaceuticals, agrochemicals, and functional materials. By understanding its properties, synthesis, and safe handling protocols, researchers can effectively leverage this intermediate to accelerate innovation and achieve their scientific objectives.

References

-

The Royal Society of Chemistry. (2014). Electronic Supplementary Information for: [Title of Paper where this was supplementary] . Retrieved from [Link]

-

Chemsrc. (n.d.). This compound: A Key Intermediate for Advanced Organic Synthesis and Material Innovation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H5F2N). Retrieved from [Link]

- Google Patents. (2021). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

- Google Patents. (2016). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

-

SciSupplies. (n.d.). 4,5-Difluoro-2-methylbenzonitrile, 97.0%, 5g. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3,4-Difluoro-2-methyl benzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,5-Difluoro-2-methylbenzonitrile, 97.0%, 5g [scisupplies.eu]

- 5. 5-Fluor-2-methylbenzonitril 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 3,4-Difluoro-2-methylbenzonitrile

Introduction

3,4-Difluoro-2-methylbenzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. As a key synthetic intermediate, its unique substitution pattern—featuring a nitrile group, a methyl group, and two fluorine atoms on the benzene ring—makes it a versatile building block for the synthesis of complex molecules, including pharmaceutical agents and agrochemicals. The presence of fluorine atoms can profoundly influence a molecule's pharmacokinetic properties, such as metabolic stability and bioavailability, making fluorinated synthons like this one particularly valuable in drug discovery programs.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only established data but also field-proven insights into the analytical characterization and handling of this compound. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Section 1: Chemical Identity and Core Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research and development. These properties dictate storage conditions, solvent selection, and reaction setup.

Compound Identification

-

IUPAC Name: this compound

-

Synonyms: 2,3-Difluoro-6-cyanotoluene

-

CAS Number: 847502-83-4

-

Molecular Formula: C₈H₅F₂N

-

Molecular Weight: 153.13 g/mol

Physical Properties Summary

The quantitative physical data for this compound are summarized in the table below. These values are critical for practical laboratory applications, from reaction planning to purification.

| Property | Value | Source(s) |

| Appearance | White to cream or yellow crystalline solid | [1] |

| Melting Point | 39 - 44 °C | [2] |

| Boiling Point | 213.5 °C (Predicted) | [1][2] |

| Density | 1.21 g/cm³ (Predicted) | [1][2] |

| Flash Point | 82.9 °C | [1] |

| Refractive Index | 1.486 | [1] |

Section 2: Spectroscopic and Analytical Characterization

While published experimental spectra for this compound are not widely available, its structure allows for a robust prediction of its spectroscopic features. This section details the expected analytical signature of the compound based on established principles of NMR, IR, and Mass Spectrometry, providing a framework for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and environment.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ ~7.4-7.6 ppm (m, 2H): The two aromatic protons (H-5 and H-6) would appear in this region. Due to coupling with each other and with the two fluorine atoms, they would likely present as a complex multiplet. The electron-withdrawing nature of the nitrile and fluorine groups deshields these protons, shifting them downfield.

-

δ ~2.5 ppm (s, 3H): The methyl protons (-CH₃) would appear as a sharp singlet. The proximity to the aromatic ring causes a downfield shift compared to a typical aliphatic methyl group. A slight broadening or small coupling to the adjacent fluorine (F-3) might be observable at high resolution.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as all carbon atoms are in unique chemical environments.

-

δ ~160-145 ppm (dd): C3 and C4 carbons directly attached to fluorine would appear far downfield, showing large one-bond carbon-fluorine coupling constants (¹JCF).

-

δ ~135-120 ppm (m): Aromatic carbons C5 and C6.

-

δ ~115-120 ppm (s): The nitrile carbon (-C≡N) typically appears in this region. Its signal is often of lower intensity.[3]

-

δ ~110-105 ppm (m): Aromatic carbons C1 and C2, showing smaller two- or three-bond C-F couplings.

-

δ ~15-20 ppm (q): The methyl carbon (-CH₃) would appear in the aliphatic region.

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃): ¹⁹F NMR is highly sensitive to the electronic environment.[4][5] Two distinct signals are expected.

-

Aromatic Fluorines: Two separate signals would be observed for F-3 and F-4, likely appearing as multiplets due to coupling with each other (ortho F-F coupling) and with the aromatic protons. The chemical shifts for aryl fluorides typically fall in the -100 to -170 ppm range relative to CFCl₃.[4][6]

Diagram: Predicted NMR Structural Assignments

Caption: Predicted NMR assignments for key nuclei.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups within a molecule. The spectrum of this compound would be characterized by the following key absorption bands:

-

2240–2220 cm⁻¹: A strong, sharp absorption corresponding to the C≡N (nitrile) stretch. Conjugation with the aromatic ring shifts this peak to a slightly lower wavenumber compared to saturated nitriles.[7]

-

3100–3000 cm⁻¹: C-H stretching vibrations from the aromatic ring.

-

3000–2850 cm⁻¹: C-H stretching vibrations from the methyl group.

-

1280–1100 cm⁻¹: Strong absorptions corresponding to C-F stretching vibrations.

-

1600–1450 cm⁻¹: C-C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and elemental composition.

-

High-Resolution MS (HRMS): For C₈H₅F₂N, the expected monoisotopic mass is 153.0390 Da.[8][9] An HRMS experiment (e.g., ESI-TOF) should confirm this mass with high accuracy (<5 ppm error), validating the molecular formula.

-

Predicted Adducts: In electrospray ionization (ESI), common adducts would be observed:

-

[M+H]⁺: m/z 154.0463

-

[M+Na]⁺: m/z 176.0282

-

[M-H]⁻: m/z 152.0317

-

Section 3: Experimental Protocols for Characterization

To ensure the quality and identity of this compound in a laboratory setting, the following standardized protocols should be employed. These methods are designed to be self-validating and are based on established best practices.

Protocol for Melting Point Determination

Causality: The melting point range provides a dual confirmation of identity and purity. A pure crystalline compound exhibits a sharp, narrow melting range (0.5-1.0 °C). Impurities typically cause a depression and broadening of the melting range.

Methodology:

-

Sample Preparation: Finely crush a small amount of the crystalline solid. Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[10]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp).

-

Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting temperature. Allow the apparatus to cool.

-

Accurate Determination: Begin heating again, ensuring a slow ramp rate of 1-2 °C per minute once the temperature is within 15 °C of the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

-

Validation: Repeat the measurement at least twice. Consistent results should be obtained.

Protocol for NMR Sample Preparation and Analysis

Causality: Proper sample preparation is critical for obtaining high-resolution NMR spectra free from artifacts. The choice of solvent and concentration affects signal resolution and the accuracy of quantitative measurements.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution into a high-quality 5 mm NMR tube. Ensure the sample is free of particulate matter, filtering if necessary.

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required due to the low natural abundance of ¹³C.

-

If available, acquire a ¹⁹F NMR spectrum.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard.[11]

Diagram: Workflow for Physical Property Verification

Caption: Standard workflow for verifying the identity and purity.

Section 4: Safety, Handling, and Storage

Trustworthiness: A thorough understanding of a compound's hazards is paramount for safe laboratory practice. The information presented here is synthesized from authoritative Safety Data Sheets (SDS).

Hazard Identification

This compound is classified as hazardous.

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

GHS Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark).

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Wear protective gloves (chemically resistant, e.g., nitrile).

-

Wear protective clothing and safety goggles or a face shield.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Recommended storage temperature is between 2-8°C for long-term stability.[2]

-

Store locked up and away from incompatible materials.

Section 5: Applications in Research and Development

The utility of this compound stems from its identity as a versatile chemical intermediate. Its structural motifs are frequently found in biologically active compounds.

-

Pharmaceutical Synthesis: It serves as a crucial building block for creating more complex molecules in drug discovery pipelines. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple pathways for further functionalization. It is specifically mentioned as a reactant in the synthesis of chiral lactams.[2]

-

Agrochemicals: Similar to its role in pharmaceuticals, it is used in the development of new pesticides and herbicides.

-

Materials Science: The presence of fluorine can impart desirable properties such as thermal stability and altered electronic characteristics, making it a candidate for the synthesis of specialty polymers and materials.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties and a predictable spectroscopic profile. This guide has provided a detailed overview of its identity, physical characteristics, expected analytical signatures, and essential safety protocols. By leveraging the provided methodologies for verification and characterization, researchers can confidently employ this compound in their synthetic endeavors, contributing to advancements in medicine, agriculture, and materials science.

References

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

ASTM E324-23, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, ASTM International, West Conshohocken, PA, 2023,

-

How To Determine Melting Point Of Organic Compounds? (2024, January 30). Chemistry For Everyone. Retrieved from [Link]

-

This compound: A Key Intermediate for Advanced Organic Synthesis and Material Innovation. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information. (2014). The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information. (2018). Green Chemistry. Retrieved from [Link]

-

Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved from [Link]

-

This compound (C8H5F2N). (n.d.). PubChemLite. Retrieved from [Link]

-

This compound. (n.d.). Chemdad. Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved from [Link]

-

Quantitative NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

-

2,4-Difluoro-3-methylbenzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

2-Fluoro-4-(trifluoromethyl)benzonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). University of Wisconsin. Retrieved from [Link]

-

Benzonitrile, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Reffner, J. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

13 C NMR Chemical Shifts. (2022, March 9). Oregon State University. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

2,3-Difluoro-4-methylbenzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Extracting Accurate Precursor Information for Tandem Mass Spectra by RawConverter. (n.d.). Journal of Proteome Research. Retrieved from [Link]

-

2,4-difluoro-3-methylbenzonitrile (C8H5F2N). (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. colorado.edu [colorado.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. PubChemLite - this compound (C8H5F2N) [pubchemlite.lcsb.uni.lu]

- 9. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. beilstein-journals.org [beilstein-journals.org]

3,4-Difluoro-2-methylbenzonitrile solubility data

An In-Depth Technical Guide to the Solubility of 3,4-Difluoro-2-methylbenzonitrile

Authored by: A Senior Application Scientist

Introduction

This compound is a fluorinated aromatic nitrile, a class of compounds that holds significant value as a versatile building block in modern organic synthesis.[1][2] With the molecular formula C₈H₅F₂N, its structure is characterized by a benzene ring substituted with two fluorine atoms, a methyl group, and a nitrile functional group.[3] This unique combination of substituents makes it a key intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of fluorine atoms is of particular note, as their incorporation into bioactive molecules can significantly enhance metabolic stability, binding affinity, and bioavailability.[4]

Understanding the solubility of this compound is a critical first step in its application, influencing reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of its physicochemical properties, a theoretical framework for its solubility, and detailed, field-proven protocols for its experimental determination.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is foundational to predicting its solubility behavior. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 847502-83-4 | [3][5] |

| Molecular Formula | C₈H₅F₂N | [3] |

| Molecular Weight | 153.13 g/mol | [3][6] |

| Appearance | White to cream to yellow powder/crystalline solid | [1][7] |

| Melting Point | 39-44 °C | [3] |

| Boiling Point | 213.5 ± 35.0 °C (Predicted) | [3] |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [3] |

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[8][9] The molecular structure of this compound possesses both polar and non-polar characteristics that will dictate its solubility profile.

-

Non-Polar Characteristics : The benzene ring is inherently non-polar and will favor interactions with non-polar or weakly polar organic solvents through hydrophobic interactions.[10]

-

Polar Characteristics : The nitrile group (-C≡N) is polar, and the two electronegative fluorine atoms create a dipole moment, contributing to the molecule's overall polarity. These features suggest an affinity for polar solvents.

Based on the structure, we can predict a qualitative solubility profile. The compound is expected to have low solubility in highly polar solvents like water, as the non-polar benzene ring dominates. Conversely, it is likely to be soluble in a range of organic solvents. For comparison, the parent compound, benzonitrile, is only slightly soluble in water but is miscible with many organic solvents such as acetone, ethanol, and diethyl ether.[11][12][13] The fluorine and methyl substituents on this compound will modulate this behavior, but the general trend is expected to be similar.

Experimental Determination of Solubility

Due to the lack of publicly available quantitative solubility data, this section provides robust, self-validating protocols for determining the solubility of this compound in your laboratory.

Safety Precautions

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[5] Mandatory precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15]

-

Avoiding inhalation of dust and contact with skin and eyes.[15]

Qualitative Solubility Assessment Workflow

A preliminary qualitative assessment is a rapid and efficient method to screen for suitable solvents. This protocol is based on standard organic chemistry laboratory techniques.[16][17]

Step-by-Step Protocol

-

Preparation : Label a series of small, dry test tubes, one for each solvent to be tested (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Sample Addition : Add approximately 25 mg of this compound to each test tube.

-

Solvent Addition : Add the selected solvent to the corresponding test tube in 0.25 mL increments.

-

Mixing : After each addition, vigorously shake or vortex the test tube for 10-20 seconds to facilitate dissolution.[8]

-

Observation : Visually inspect the solution for any remaining solid particles.

-

Classification :

-

Soluble : If the compound dissolves completely after adding a total of 0.75 mL of solvent.

-

Slightly Soluble : If the compound partially dissolves.

-

Insoluble : If no significant dissolution is observed.[16]

-

-

Record : Carefully record your observations for each solvent.

Workflow Diagram

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[9] This protocol outlines the key steps to achieve reliable and reproducible quantitative data.

Step-by-Step Protocol

-

Preparation of Saturated Solution :

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure equilibrium with a saturated solution.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) using an orbital shaker or magnetic stirrer. This ensures that equilibrium is reached.[9]

-

-

Phase Separation :

-

Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has fully settled.

-

Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification :

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of your analytical method.

-

Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Method Validation : A calibration curve must be prepared using standard solutions of known concentrations of this compound to ensure the accuracy of the quantification.

-

-

Calculation :

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: The shake-flask method for quantitative solubility.

Conclusion

References

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Solubility of Things. (n.d.). 3-(1-propyl-3-piperidyl)benzonitrile. [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7505, Benzonitrile. [Link]

-

Alfa Aesar. (2025, September 19). Safety Data Sheet: 3-Fluoro-4-methylbenzonitrile. [Link]

-

Kiper, R. A. (n.d.). Properties of substance: benzonitrile. Chemister.ru. [Link]

-

Autech Industry Co.,Ltd. (n.d.). This compound: A Key Intermediate for Advanced Organic Synthesis and Material Innovation. [Link]

-

Chemdad Co. (n.d.). This compound. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11344119, 2,4-Difluoro-3-methylbenzonitrile. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24721620, 3,4-Difluoro-2-hydroxybenzonitrile. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvent: benzonitrile. [Link]

-

Sciencemadness Wiki. (2020, February 2). Benzonitrile. [Link]

- Sun Pharmaceutical Industries Ltd. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile.

-

Grygorenko, O. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750692, 2,3-Difluoro-4-methylbenzonitrile. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3,4-Difluoro-2-methyl benzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. chem.ws [chem.ws]

- 9. youtube.com [youtube.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benzonitrile [chemister.ru]

- 13. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]

- 14. biosynth.com [biosynth.com]

- 15. fishersci.com [fishersci.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. www1.udel.edu [www1.udel.edu]

3,4-Difluoro-2-methylbenzonitrile safety and handling

An In-Depth Technical Guide to the Safe Handling of 3,4-Difluoro-2-methylbenzonitrile

Core Chemical Identity and Properties

This compound is a fluorinated aromatic nitrile, a class of compounds often utilized as building blocks in medicinal chemistry and materials science. Understanding its fundamental properties is the first step in a robust safety assessment.

| Property | Value |

| CAS Number | 847502-83-4[1][2] |

| Molecular Formula | C₈H₅F₂N[1] |

| Molecular Weight | 153.13 g/mol [1][3] |

| Appearance | White Solid/Crystalline[4] |

Hazard Assessment and GHS Classification

This compound is classified as highly hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion, all of which can lead to acute toxicity.[2] The signal word for this chemical is "Danger".[2]

| GHS Classification | Hazard Code | Description |

| Acute Toxicity, Oral | H301 | Toxic if swallowed[2] |

| Acute Toxicity, Dermal | H311 | Toxic in contact with skin[2] |

| Acute Toxicity, Inhalation | H331 | Toxic if inhaled[2] |

| Skin Irritation | H315 | Causes skin irritation[2] |

| Eye Irritation | H319 | Causes serious eye irritation[2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[2] |

The causality behind these classifications stems from the nitrile functional group, which can interfere with cellular respiration, and the fluorinated aromatic structure, which dictates its reactivity and absorption characteristics. The acute toxicity ratings (Category 3) signify that even small exposures can have severe health consequences, necessitating stringent exposure controls.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory, starting with engineering controls and supplemented by rigorous PPE protocols.

Primary Engineering Controls

All work involving this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to control the inhalation hazard.[2] The ventilation system should be adequate to maintain airborne concentrations well below any established exposure limits.[5] An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[5]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected and used correctly. The choice of PPE is not merely a checklist; it is a system designed to prevent contact with a known toxic substance.

-

Hand Protection : Wear compatible, chemical-resistant gloves that satisfy EU Directive 89/686/EEC and the EN 374 standard.[2][6] Nitrile gloves are commonly used, but it is imperative to check for breakthrough time and compatibility with any solvents being used. Always inspect gloves before use and employ proper removal techniques to avoid contaminating your skin.[2]

-

Eye and Face Protection : Chemical safety goggles that meet European standard EN 166 are required.[2] In situations with a risk of splashing, a face shield should be worn in addition to goggles.[7]

-

Skin and Body Protection : A lab coat is mandatory. For larger-scale operations or when there is a significant risk of splashing, chemical-resistant coveralls or an apron should be used.[5] Contaminated clothing must be removed immediately and decontaminated before reuse.[2]

-

Respiratory Protection : If engineering controls are insufficient or during an emergency, respiratory protection is required. A NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter (e.g., P2 filter for particulates) should be used.[5] All respirator use must be part of a comprehensive respiratory protection program that includes fit testing.[8]

Caption: Recommended PPE Donning and Doffing Workflow.

Handling, Storage, and Disposal

Safe Handling Practices

-

Avoid all personal contact with the substance.[5] Do not breathe dust, fumes, or vapors.[2][9]

-

Wash hands thoroughly after handling, especially before eating, drinking, or smoking.[2][4]

-

Use explosion-proof equipment if dusts can form explosive mixtures with air, and take measures to prevent the build-up of electrostatic charge.[2]

-

Ensure the work area is well-ventilated at all times.[4]

Storage

-

Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[10]

-

The storage area should be locked up to restrict access.[2]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Waste Disposal

Disposal of this compound and its contaminated packaging is a critical step that must be handled with care to prevent environmental contamination and exposure.

-

Method : The recommended method of disposal is to use a licensed professional waste disposal service.[1][6] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

-

Containers : Dispose of contaminated packaging as unused product.[1] Do not reuse empty containers.

-

Regulations : All disposal practices must be in accordance with local, state, and federal regulations.[4] Waste from this chemical is classified as hazardous.[4]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release.

First Aid Measures

Immediate action is required following any exposure. Always show the Safety Data Sheet (SDS) to the attending medical professional.[1]

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, administer artificial respiration. Immediately call a POISON CENTER or doctor.[2] |

| Skin Contact | Take off immediately all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Immediately call a POISON CENTER or doctor.[2] |

| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4] Immediately call an ophthalmologist or POISON CENTER.[9] |

| Ingestion | Rinse mouth. Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[9] Immediately call a POISON CENTER or doctor.[2] |

Accidental Release Measures (Spills)

The response to a spill depends entirely on its scale and the immediate environment.

Caption: Decision workflow for chemical spill response.

For any spill, the first step is to evacuate personnel to a safe area.[1] Avoid breathing dust and ensure adequate ventilation.[1] Prevent the product from entering drains or waterways.[2] For a minor spill that you are trained to handle, use an inert absorbent material like sand or vermiculite, then sweep it up into a suitable, closed container for disposal.[2][12] Do not create dust.[1]

Fire-Fighting Measures

While not classified as flammable, this compound is combustible.

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards : In the event of a fire, hazardous combustion gases can be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[9]

-

Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with toxic fumes.[9]

References

- This compound SAFETY D

- Safety Data Sheet - this compound. Fluorochem.

- SAFETY DATA SHEET - 3-Fluoro-4-methylbenzonitrile. Fisher Scientific.

- SAFETY D

- SAFETY DATA SHEET - 5-Aminoindan. Fisher Scientific.

- 2,3-Difluoro-4-hydroxybenzonitrile - Safety D

- FM33076 - Safety D

- SAFETY DATA SHEET - Benzonitrile, 2,6-difluoro-. Fisher Scientific.

- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.

- PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. SUNY College of Optometry.

- 4-Fluoro-2-methylbenzonitrile SDS, 147754-12-9 Safety D

- 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119. PubChem.

- Proper Disposal of 3,5-Difluoro-4-methoxybenzonitrile: A Guide for Labor

- 2-Fluoro-4-methylbenzonitrile 85070-67-3. Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

- 1. capotchem.com [capotchem.com]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. biosynth.com [biosynth.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. americanchemistry.com [americanchemistry.com]

- 8. solutions.covestro.com [solutions.covestro.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. sunyopt.edu [sunyopt.edu]

3,4-Difluoro-2-methylbenzonitrile material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling and Use of 3,4-Difluoro-2-methylbenzonitrile

This guide provides comprehensive safety information and handling protocols for this compound, tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated aromatic nitrile, a class of compounds often utilized as building blocks in medicinal chemistry and materials science.[1][2] Its specific substitution pattern makes it a valuable intermediate in the synthesis of complex molecules.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 847502-83-4 | [1][3][4] |

| Molecular Formula | C₈H₅F₂N | [1] |

| Molecular Weight | 153.13 g/mol | [1] |

| Melting Point | 39-44 °C | [1] |

| Boiling Point | 213.5 ± 35.0 °C (Predicted) | [1] |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [1] |

| Appearance | White to off-white solid/crystals | [5] |

Hazard Identification and GHS Classification

This compound is classified as acutely toxic and an irritant.[4][6] Understanding these hazards is the foundation for implementing appropriate safety measures.

GHS Hazard Statements:

-

H335: May cause respiratory irritation.[4]

Signal Word: Danger[4]

Pictograms:

The toxicity of nitriles can be associated with their potential to release cyanide in vivo, although the specific toxicological properties for this compound are not extensively detailed in the available literature.[4] Therefore, treating it with the precautions appropriate for toxic nitriles is a prudent and necessary safety measure.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by rigorous personal protective equipment protocols.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and exhausted.[5][7]

-

Safety Shower and Eyewash Station: These must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal and eye contact.

-

Hand Protection: Wear compatible chemical-resistant gloves.[6] Given the lack of specific breakthrough time data for this compound, double-gloving can provide an additional layer of protection. Always inspect gloves for tears or punctures before use.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[6] A face shield should also be worn when there is a risk of splashing.

-

Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of exposure, consider a chemical-resistant apron or suit.

-

Respiratory Protection: If there is a risk of inhalation exposure despite the use of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidents.

Handling

-

Avoid Contact: Do not get in eyes, on skin, or on clothing.[5]

-

Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[4][5]

-

Hygiene: Wash hands thoroughly after handling.[4][7] Do not eat, drink, or smoke in the work area.[5]

-

Contaminated Clothing: Remove and wash contaminated clothing before reuse.[4][6]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[5][7]

-

Conditions: Store in a cool, dry place.[6]

-

Security: Store in a locked-up area.[4]

-

Incompatibilities: Keep away from strong oxidizing agents.[4]

First Aid and Emergency Procedures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

Table 2: First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention. | [4][5] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention. | [4][5][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 20 minutes. Seek immediate medical attention. | [4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][5] |

Accidental Release Measures

In the event of a spill, follow a pre-determined emergency plan.

Caption: Step-by-step workflow for responding to a spill of this compound.

Stability and Reactivity

-

Stability: The compound is stable under recommended storage conditions.[4]

-

Hazardous Reactions: No hazardous reactions are expected under normal processing.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

-

Hazardous Decomposition Products: In the event of a fire, toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF), may be formed.[7][8]

Toxicological and Ecological Information

-

Toxicological Data: No specific toxicological data is available for this product.[4] However, based on its GHS classification, it is considered acutely toxic.

-

Ecotoxicity: There is no specific data available regarding the environmental impact of this compound.[5] It is crucial to prevent its release into the environment, as its effects on aquatic life are unknown. Discharge into drains or waterways must be avoided.[4]

Disposal Considerations

All waste materials, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

-

Procedure: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[5][7]

-

Professional Assistance: It is advisable to contact a licensed professional waste disposal service to ensure compliance.

References

- Capot Chemical. (2009, July 5). Material Safety Data Sheet: this compound.

- Fluorochem. (2024, December 19). Safety Data Sheet: this compound.

- Alfa Aesar. (2025, September 19). Safety Data Sheet: 3-Fluoro-4-methylbenzonitrile.

- ChemicalBook. This compound.

- Fisher Scientific. Safety Data Sheet: Benzonitrile, 2,6-difluoro-.

- Biosynth. (2023, August 2). Safety Data Sheet: 3-Methoxy-4-methylbenzonitrile.

- Synquest Labs. Safety Data Sheet: 3,5-Difluoro-2-methoxybenzonitrile.

- Chongqing Chemdad Co. This compound.

- ChemicalBook. This compound CAS#.

- PubChem. 2,4-Difluoro-3-methylbenzonitrile.

- ECHEMI. 4-Fluoro-2-methylbenzonitrile SDS.

- PubChem. 3,4-Difluoro-2-hydroxybenzonitrile.

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.

- Synquest Labs. Safety Data Sheet: 2,3-Difluoro-4-hydroxybenzonitrile.

- Sigma-Aldrich. 3-Fluoro-4-methylbenzonitrile.

- Ossila. 4-Fluoro-2-methylbenzonitrile.

- Fisher Scientific. (2025, December 24). Safety Data Sheet: 3-Fluoro-4-methylbenzonitrile.

Sources

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. ossila.com [ossila.com]

- 3. capotchem.com [capotchem.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. biosynth.com [biosynth.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Spectroscopic Data of 3,4-Difluoro-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: 3,4-Difluoro-2-methylbenzonitrile is a key building block in the synthesis of pharmaceuticals and advanced materials. Its unique substitution pattern, featuring two fluorine atoms and a methyl group on the benzonitrile core, imparts specific electronic and steric properties that are of significant interest in medicinal chemistry and material science. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of readily available public domain experimental spectra for the title compound, this guide leverages established spectroscopic principles and data from analogous, well-characterized molecules to provide a robust predictive framework. Furthermore, it outlines the standard experimental protocols for acquiring high-quality spectroscopic data for this and similar compounds.

Introduction: The Significance of this compound in Modern Chemistry

This compound, with the molecular formula C₈H₅F₂N, is a substituted aromatic nitrile. The presence and orientation of the electron-withdrawing fluorine atoms and the electron-donating methyl group create a unique electronic environment on the aromatic ring, influencing its reactivity and spectroscopic properties. Fluorinated organic molecules are of particular importance in drug discovery, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. The nitrile group is a versatile functional handle, readily convertible to other functionalities such as amines, carboxylic acids, and tetrazoles, making this compound a valuable intermediate in the synthesis of complex molecular architectures.

A comprehensive spectroscopic characterization is the cornerstone of chemical synthesis, providing indisputable evidence of a molecule's identity and purity. This guide is designed to serve as a practical resource for researchers working with this compound, offering a detailed exposition of its anticipated spectroscopic signatures.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₃ | 2.2 - 2.5 | Singlet (s) or Triplet (t) | J(H,F) ≈ 1-3 Hz (if coupled) |

| Ar-H (H-5) | 7.1 - 7.4 | Doublet of Doublets (dd) | J(H-5,H-6) ≈ 8-9 Hz, J(H-5,F-4) ≈ 4-6 Hz |

| Ar-H (H-6) | 7.3 - 7.6 | Doublet of Doublets (dd) | J(H-6,H-5) ≈ 8-9 Hz, J(H-6,F-3) ≈ 9-11 Hz |

Justification of Predictions:

The predictions are based on the analysis of substituent effects on the benzene ring and comparison with analogous compounds such as 2-methylbenzonitrile and 3,4-difluorobenzonitrile.

-

Methyl Protons (CH₃): The methyl group is attached to an aromatic ring, and its protons are expected to resonate in the range of δ 2.2-2.5 ppm. Due to the proximity of the fluorine atom at position 3, a small through-space coupling (⁴J(H,F)) might be observed, leading to a triplet multiplicity. However, if this coupling is not resolved, the signal will appear as a singlet.

-

Aromatic Protons (Ar-H): The two aromatic protons, H-5 and H-6, are in different chemical environments and are expected to show distinct signals.

-

H-5: This proton is coupled to the adjacent H-6 (ortho-coupling, ³J(H,H)) and the fluorine at position 4 (meta-coupling, ⁴J(H,F)). This will result in a doublet of doublets.

-

H-6: This proton is coupled to the adjacent H-5 (ortho-coupling, ³J(H,H)) and the fluorine at position 3 (ortho-coupling, ³J(H,F)). The ortho H-F coupling is typically larger than the meta H-F coupling. This will also result in a doublet of doublets.

-

Experimental Protocol for ¹H NMR Spectroscopy:

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.

-

Tune and shim the instrument to obtain a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in unique chemical environments. A key feature will be the observation of carbon-fluorine couplings (J(C,F)).

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₃ | 15 - 20 | Quartet (q) or Doublet of Quartets (dq) | ¹J(C,H) ≈ 125-130 Hz, J(C,F) ≈ 3-5 Hz |

| C-CN | 115 - 120 | Singlet (s) or Triplet (t) | J(C,F) ≈ 2-4 Hz |

| C-1 | 110 - 115 | Doublet (d) | J(C-1,F-3) ≈ 15-20 Hz |

| C-2 | 135 - 140 | Doublet (d) | J(C-2,F-3) ≈ 5-10 Hz |

| C-3 | 150 - 155 | Doublet (d) | ¹J(C-3,F-3) ≈ 240-260 Hz |

| C-4 | 150 - 155 | Doublet (d) | ¹J(C-4,F-4) ≈ 240-260 Hz |

| C-5 | 118 - 122 | Doublet (d) | J(C-5,F-4) ≈ 20-25 Hz |

| C-6 | 125 - 130 | Doublet (d) | J(C-6,F-3) ≈ 5-10 Hz |

Justification of Predictions:

The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The multiplicities and coupling constants are predicted based on known C-F coupling patterns.

-

Methyl Carbon (CH₃): This aliphatic carbon will appear at a high field (low ppm). In a proton-coupled spectrum, it would be a quartet due to the three attached protons. In a proton-decoupled spectrum, a small coupling to the fluorine at C-3 might be observed.

-

Nitrile Carbon (C-CN): The nitrile carbon is expected in the δ 115-120 ppm region. It may exhibit a small coupling to the fluorine at C-3.

-

Aromatic Carbons:

-

C-3 and C-4: These carbons are directly attached to fluorine atoms and will therefore show large one-bond C-F coupling constants (¹J(C,F)), which are typically in the range of 240-260 Hz. They will also be significantly deshielded and appear at a low field.

-

C-1, C-2, C-5, and C-6: These carbons will show smaller two- or three-bond C-F couplings, which are valuable for definitive assignments.

-

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation:

-

A higher concentration (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A longer acquisition time and a greater number of scans are necessary compared to ¹H NMR.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch (CH₃) | 2950 - 2850 | Medium |

| C≡N stretch (Nitrile) | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |

| C-F stretch | 1300 - 1100 | Strong |

Justification of Predictions:

-

C≡N Stretch: The nitrile group has a very characteristic strong and sharp absorption band in the region of 2240-2220 cm⁻¹. For aromatic nitriles, this peak is typically found at a slightly lower wavenumber compared to aliphatic nitriles due to conjugation.[1]

-

C-F Stretch: The carbon-fluorine bonds will give rise to strong absorption bands in the fingerprint region (1300-1100 cm⁻¹). The exact positions will depend on the overall vibrational modes of the molecule.

-

Aromatic and Aliphatic Stretches: The C-H and C=C stretching vibrations of the aromatic ring and the methyl group will appear in their expected regions.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (if it is an oil), as a KBr pellet (if it is a solid), or as a solution in a suitable solvent (e.g., CCl₄, CS₂).

-

Data Acquisition: The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular weight of this compound is 153.13 g/mol . Therefore, the molecular ion peak is expected at m/z = 153.

-

Major Fragmentation Pathways:

-

Loss of HCN: A common fragmentation pathway for benzonitriles is the loss of a neutral hydrogen cyanide molecule, leading to a fragment ion at m/z = 126.

-

Loss of a Methyl Radical: Loss of the methyl group (•CH₃) would result in a fragment ion at m/z = 138.

-

Loss of Fluorine: Loss of a fluorine atom would lead to a fragment at m/z = 134.

-

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry:

-

Ionization Method: Electron Ionization (EI) is a common method for analyzing small organic molecules. Electrospray Ionization (ESI) can also be used, which would typically show the protonated molecule [M+H]⁺ at m/z = 154.

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging established principles and comparative data from analogous compounds, a detailed and scientifically grounded prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra has been presented. The included experimental protocols offer a standardized approach for researchers to acquire high-quality data for this important chemical intermediate. This guide serves as a valuable resource for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Spectroscopic data for 2-methylbenzonitrile. PubChem. Retrieved from [Link]

-

Spectroscopic data for 3,4-difluorobenzonitrile. PubChem. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. Retrieved from [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

A Technical Guide to 3,4-Difluoro-2-methylbenzonitrile: Synthesis, Commercial Availability, and Applications for the Research Scientist

An In-Depth Review for Professionals in Drug Discovery and Chemical Development

Abstract

This technical guide provides a comprehensive overview of 3,4-Difluoro-2-methylbenzonitrile, a key fluorinated building block in modern organic synthesis. The document is tailored for researchers, chemists, and professionals in the pharmaceutical and materials science industries. It delves into the compound's chemical properties, outlines a plausible synthetic route based on established chemical principles, and presents a curated list of commercial suppliers. Furthermore, this guide discusses the significant applications of this compound, particularly its role as a crucial intermediate in the development of novel therapeutic agents and advanced materials. The content is structured to provide both a theoretical understanding and practical insights, supported by spectroscopic data interpretation and detailed experimental considerations.

Introduction: The Significance of Fluorinated Benzonitriles

This compound, with the chemical formula C₈H₅F₂N, is a substituted aromatic nitrile that has garnered increasing interest in the fields of medicinal chemistry and materials science.[1] The strategic placement of two fluorine atoms and a methyl group on the benzonitrile scaffold imparts unique electronic properties and steric influences, making it a valuable precursor for a diverse range of complex molecules.[1] The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of therapeutic agents.[1] The nitrile group, a versatile functional handle, can be readily transformed into various other functionalities such as amines, carboxylic acids, and tetrazoles, further expanding its synthetic utility.

This guide aims to serve as a practical resource for scientists working with or considering the use of this compound. It will provide essential information on its synthesis, commercial sourcing, and key applications, thereby facilitating its effective utilization in research and development endeavors.

Chemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂N | [1][2] |

| Molecular Weight | 153.13 g/mol | [2] |

| Appearance | White to cream to yellow powder | [2] |

| Boiling Point | 213.5 °C | [2] |

| Flash Point | 82.9 °C | [2] |

| Density | 1.21 g/cm³ | [2] |

| Refractive Index | 1.486 | [2] |

| CAS Number | 180398-58-3 | Parchem |

Spectroscopic Data Interpretation

While specific, publicly available spectra for this compound are limited, we can predict the expected spectral features based on the analysis of closely related benzonitrile derivatives. This predictive analysis is crucial for researchers to confirm the identity and purity of the compound.

-